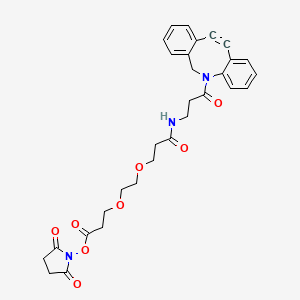

DBCO-NHCO-PEG2-NHS ester

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N3O8/c34-26(14-17-39-19-20-40-18-15-30(38)41-33-28(36)11-12-29(33)37)31-16-13-27(35)32-21-24-7-2-1-5-22(24)9-10-23-6-3-4-8-25(23)32/h1-8H,11-21H2,(H,31,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVXTMUZEYCLIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to DBCO-NHCO-PEG2-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-NHCO-PEG2-NHS ester is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation. This reagent is meticulously designed with two distinct reactive moieties, a dibenzocyclooctyne (DBCO) group and an N-hydroxysuccinimide (NHS) ester, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This unique architecture enables a two-step sequential or orthogonal conjugation strategy, making it an invaluable tool for the synthesis of complex biomolecular conjugates, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and sophisticated diagnostic agents.[1][2][3][4][5][]

The DBCO group facilitates copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), which allows for the highly efficient and bioorthogonal ligation to azide-modified molecules under mild, physiological conditions.[1][2][7] The NHS ester, on the other hand, is a well-established amine-reactive functional group that readily forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins and antibodies.[8][9][10] The short PEG2 spacer enhances aqueous solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugate.[7][8]

This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for the effective use of this compound in your research and development endeavors.

Core Properties and Specifications

This compound is a versatile reagent with specific chemical and physical properties that are critical for its successful application.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₃₁N₃O₈ | [11] |

| Molecular Weight | 561.59 g/mol | [11] |

| CAS Number | 2666999-50-2 | [11] |

| Appearance | White to off-white solid | [12] |

| Solubility | Soluble in organic solvents (DMSO, DMF); limited aqueous solubility | [12] |

| Reactive Groups | DBCO (Dibenzocyclooctyne), NHS Ester (N-hydroxysuccinimide) | [5] |

| Reactive Towards | Azides (via SPAAC), Primary Amines | [8][9] |

| Storage Conditions | -20°C, desiccated and protected from light | [12] |

Reaction Mechanisms and Experimental Considerations

The utility of this compound lies in its two distinct chemical reactivities. Understanding the optimal conditions for each reaction is paramount for achieving high conjugation efficiency.

NHS Ester Reaction with Primary Amines

The NHS ester reacts with primary amines on biomolecules to form a stable amide bond.

-

Optimal pH: The reaction is highly pH-dependent, with an optimal range of 7.2 to 8.5.[13][14] At lower pH, the primary amine is protonated and less nucleophilic, slowing down the reaction.

-

Competing Hydrolysis: A key consideration is the hydrolysis of the NHS ester, which competes with the aminolysis reaction. The rate of hydrolysis increases with pH.[13] Therefore, it is crucial to perform the reaction within the recommended pH range and to use freshly prepared reagent solutions.

-

Buffers: Amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers are recommended.[13][14] Buffers containing primary amines, like Tris, should be avoided as they will compete for reaction with the NHS ester.[13][15]

-

Quenching: The reaction can be stopped by adding a quenching buffer containing primary amines, such as Tris or glycine.[13][16]

DBCO Reaction with Azides (SPAAC)

The DBCO group reacts with azide-functionalized molecules via a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.

-

Bioorthogonal: This reaction is highly selective and does not interfere with other functional groups typically found in biological systems, allowing for conjugation in complex environments, including live cells.

-

Copper-Free: Unlike the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it suitable for in vivo applications.[1]

-

Reaction Conditions: The reaction proceeds efficiently at physiological pH and temperature (4-37°C).[17] Higher concentrations of reactants and elevated temperatures can increase the reaction rate.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Labeling of a Protein/Antibody with this compound

This protocol describes the modification of a protein or antibody with the DBCO moiety.

Materials:

-

Protein/Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a 10 mM stock solution in anhydrous DMSO or DMF immediately before use.

-

Reaction Setup: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein/antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein integrity.[18]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[18]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[19]

-

Purification: Remove the excess, unreacted DBCO reagent and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the DBCO group at approximately 309 nm.[19]

Protocol 2: Conjugation of a DBCO-Labeled Protein to an Azide-Modified Molecule

This protocol outlines the copper-free click chemistry reaction.

Materials:

-

DBCO-labeled protein (from Protocol 1)

-

Azide-modified molecule (e.g., fluorescent probe, drug molecule)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup: Mix the DBCO-labeled protein with a 1.5- to 3-fold molar excess of the azide-modified molecule in the reaction buffer.[14]

-

Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[14] Longer incubation times can improve the conjugation efficiency.

-

Purification: Purify the resulting conjugate to remove any unreacted azide-modified molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis, depending on the nature of the conjugate.

Applications and Workflows

This compound is a key enabling reagent in several advanced bioconjugation applications.

Antibody-Drug Conjugate (ADC) Synthesis

In a common ADC synthesis workflow, the antibody is first functionalized with the DBCO group using this compound. The cytotoxic drug, which has been pre-functionalized with an azide (B81097) group, is then conjugated to the DBCO-modified antibody via SPAAC.

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

PROTAC Development

This compound can be used to synthesize PROTACs, which are bifunctional molecules that induce the degradation of a target protein. In a typical synthetic route, the this compound is first reacted with an E3 ligase ligand containing a primary amine. The resulting DBCO-functionalized ligand is then conjugated to an azide-modified ligand for the target protein of interest (POI) via SPAAC.

Caption: Synthetic workflow for the development of a PROTAC molecule.

Cell Surface Labeling

This reagent is also valuable for cell surface labeling experiments. Cells can be metabolically labeled with an azide-containing sugar, which is incorporated into the cell surface glycans. A fluorescent probe can be conjugated to this compound, and the resulting DBCO-fluorophore can then be used to label the azide-modified cells via SPAAC for visualization by microscopy.

Caption: Experimental workflow for live cell surface labeling.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its dual reactivity, combined with the beneficial properties of the PEG spacer, makes it an indispensable tool for researchers and scientists in drug discovery, diagnostics, and fundamental biological research. By carefully considering the experimental parameters outlined in this guide, users can harness the full potential of this reagent to advance their scientific objectives.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. DBCO-PEG₂-NHS Ester (CAS: 2585653-12-7) | AxisPharm [axispharm.com]

- 7. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 8. DBCO-PEG2-NHS ester, 2585653-12-7 | BroadPharm [broadpharm.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. precisepeg.com [precisepeg.com]

- 12. nanocs.net [nanocs.net]

- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 15. broadpharm.com [broadpharm.com]

- 16. help.lumiprobe.com [help.lumiprobe.com]

- 17. interchim.fr [interchim.fr]

- 18. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to DBCO-NHCO-PEG2-NHS Ester for Copper-Free Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DBCO-NHCO-PEG2-NHS ester, a heterobifunctional crosslinker designed for the seamless conjugation of biomolecules through copper-free click chemistry. We will delve into its chemical properties, mechanism of action, key applications, and provide detailed experimental protocols for its use.

Introduction to this compound

This compound is a versatile reagent that facilitates a two-step bioconjugation strategy. It is comprised of three key components:

-

Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide (B81097) groups via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity under physiological conditions without the need for a cytotoxic copper catalyst.[1]

-

N-hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that readily forms a stable amide bond with primary amines, such as the side chain of lysine (B10760008) residues found in proteins and antibodies.[2]

-

Polyethylene Glycol (PEG) Spacer: A short, hydrophilic PEG2 linker that enhances the aqueous solubility of the reagent and the resulting conjugate.[2] This flexible spacer also minimizes steric hindrance between the conjugated molecules, preserving their biological activity.[2]

The dual functionality of this linker allows for the initial modification of an amine-containing biomolecule (e.g., an antibody) with a DBCO group, which can then be specifically "clicked" to a second molecule functionalized with an azide. This approach is widely used in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced biotherapeutics.[3][]

Chemical Properties and Structure

The structural features of this compound are pivotal to its function in bioconjugation.

| Property | Value |

| Molecular Formula | C30H31N3O8 |

| Molecular Weight | 561.59 g/mol |

| Appearance | Yellow to brown oil or solid |

| Solubility | Soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous buffers. |

| Storage Conditions | Store at -20°C, desiccated and protected from light. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for short periods. |

| Reactive Groups | DBCO (reacts with azides), NHS Ester (reacts with primary amines) |

| Spacer Arm | PEG2 (Polyethylene glycol, 2 units) |

| DBCO Absorbance Max (λmax) | ~309 nm |

| DBCO Molar Extinction Coefficient (ε) | ~12,000 M⁻¹cm⁻¹[5] |

Mechanism of Action

The conjugation process using this compound occurs in two sequential steps:

-

Amine Labeling: The NHS ester group reacts with a primary amine on a biomolecule (e.g., the ε-amino group of a lysine residue on an antibody) at a neutral to slightly basic pH (typically 7.2-8.5).[6] This reaction forms a stable covalent amide bond, attaching the DBCO-PEG2 linker to the biomolecule.

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO-functionalized biomolecule is then introduced to a second molecule containing an azide group. The high ring strain of the DBCO group enables a [3+2] cycloaddition reaction with the azide, forming a stable triazole linkage without the need for a copper catalyst.[1] This "click" reaction is highly specific and bioorthogonal.[2]

References

Methodological & Application

Application Notes and Protocols: DBCO-NHCO-PEG2-NHS Ester for Antibody Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DBCO-NHCO-PEG2-NHS ester is a heterobifunctional crosslinker that enables the covalent attachment of a dibenzocyclooctyne (DBCO) moiety to antibodies. This process is a crucial first step in a two-stage bioconjugation strategy utilizing strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[1][2][] The N-hydroxysuccinimide (NHS) ester end of the molecule reacts with primary amines, such as the lysine (B10760008) residues on the surface of an antibody, to form a stable amide bond. The DBCO group can then specifically and efficiently react with an azide-modified molecule of interest, such as a therapeutic payload, a fluorescent dye, or an oligonucleotide, in a biocompatible manner without the need for a cytotoxic copper catalyst.[] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces potential steric hindrance of the conjugated molecule.[4][5]

This document provides a detailed protocol for the labeling of antibodies with this compound, including pre-conjugation considerations, the labeling reaction, purification of the conjugate, and subsequent click chemistry applications.

Key Applications

-

Antibody-Drug Conjugate (ADC) Development: Site-specific or non-specific conjugation of cytotoxic payloads to antibodies for targeted cancer therapy.[6][7]

-

Immunoassays: Development of sensitive diagnostic tools by conjugating antibodies to reporter molecules.

-

Fluorescent Imaging: Labeling antibodies with fluorescent dyes for in vitro and in vivo imaging applications.

-

Targeted Delivery: Attachment of antibodies to nanoparticles or liposomes for targeted drug delivery.[8]

Chemical Reaction Pathway

The following diagram illustrates the two-step process of antibody labeling and subsequent copper-free click chemistry reaction.

References

- 1. help.lumiprobe.com [help.lumiprobe.com]

- 2. dynamic-biosensors.com [dynamic-biosensors.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]

Application Notes and Protocols for Protein Modification using DBCO-NHCO-PEG2-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-NHCO-PEG2-NHS ester is a heterobifunctional crosslinker designed for the facile and efficient modification of proteins and other biomolecules. This reagent incorporates three key functionalities:

-

N-Hydroxysuccinimide (NHS) ester: Enables covalent conjugation to primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of proteins) through the formation of a stable amide bond.

-

Polyethylene Glycol (PEG) spacer (PEG2): A short, hydrophilic PEG linker enhances the solubility of the reagent and the resulting conjugate, reduces steric hindrance, and can minimize immunogenicity.

-

Dibenzocyclooctyne (DBCO): A strained alkyne that allows for highly specific and efficient copper-free "click" chemistry reactions (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) with azide-containing molecules.

This two-step approach to bioconjugation provides a powerful platform for a variety of applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, proteolysis-targeting chimeras (PROTACs), and fluorescently labeled proteins for imaging and diagnostic assays.[1][2] The bioorthogonal nature of the DBCO-azide reaction ensures that the conjugation is highly selective and can be performed under mild, physiological conditions without interfering with biological processes.[3]

Chemical Properties and Specifications

| Property | Value |

| Molecular Formula | C₃₀H₃₁N₃O₈ |

| Molecular Weight | 561.59 g/mol |

| Purity | >90% (Note: NHS esters are susceptible to hydrolysis over time)[4] |

| Solubility | Soluble in DMSO and DMF |

| Storage | Store at -20°C, desiccated and protected from light. |

| DBCO Absorbance Max | ~309 nm |

| DBCO Molar Extinction | ~12,000 M⁻¹cm⁻¹ |

Data Presentation

Table 1: Key Parameters for DBCO-Based Bioconjugation

This table summarizes key quantitative parameters for the use of DBCO-based reagents in bioconjugation.

| Parameter | Recommended Value | Reference(s) |

| Optimal pH for NHS Ester Conjugation | 7.0 - 9.0 | [3] |

| Recommended Molar Excess of DBCO-NHS Ester to Antibody | 5 to 30-fold | [5][6] |

| Typical Incubation Time for Antibody-DBCO Conjugation | 30-60 minutes at room temperature or 2 hours on ice | [1][5] |

| Typical Incubation Time for DBCO-Azide Click Reaction | 2 - 12 hours at room temperature or overnight at 4°C | [3][5] |

Table 2: Stability of Bioconjugation Linkages

The stability of the linkage is critical for in vivo applications. This table provides a qualitative comparison of the stability of different bioconjugation chemistries.

| Linker Chemistry | Reactive Partners | Stability in Serum | Reference(s) |

| DBCO-Azide (SPAAC) | DBCO + Azide | Generally stable, though the hydrophobicity of DBCO can sometimes lead to faster clearance. The half-life in the presence of Glutathione (GSH) is approximately 71 minutes. | [7] |

| Maleimide-Thiol | Maleimide + Thiol | Susceptible to retro-Michael addition and exchange with serum thiols. The half-life in the presence of GSH is approximately 4 minutes. | [7] |

| Amide Bond (NHS Ester Reaction) | NHS Ester + Amine | Very high stability under physiological conditions. | [7] |

Experimental Protocols

Protocol 1: Protein Modification with this compound

This protocol describes the first step of the two-step conjugation process: the labeling of a protein with the DBCO moiety.

Materials:

-

Protein of interest (e.g., antibody) in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

-

Protein Preparation:

-

Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer such as PBS, pH 7.2-8.0.[1]

-

Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as these will compete with the protein for reaction with the NHS ester.

-

-

This compound Stock Solution Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation, as NHS esters are moisture-sensitive.[8]

-

Immediately before use, prepare a 10 mM stock solution of the this compound in anhydrous DMSO.

-

-

Conjugation Reaction:

-

Add the calculated volume of the 10 mM this compound stock solution to the protein solution to achieve the desired molar excess (typically 5- to 20-fold).[1]

-

The final concentration of DMSO in the reaction mixture should ideally be below 20% to avoid protein denaturation.[2]

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1]

-

-

Quenching:

-

Purification:

-

Remove the unreacted this compound and quenching agent using a desalting column according to the manufacturer's protocol.[1]

-

The purified DBCO-conjugated protein is now ready for the subsequent click chemistry reaction or for characterization. Protein recovery from this step is typically greater than 85%.[1]

-

Protocol 2: Characterization of DBCO-Labeled Protein

A. Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry

The DOL, which is the average number of DBCO molecules per protein, can be calculated using UV-Vis spectrophotometry.[1]

-

Measure the absorbance of the purified DBCO-protein solution at 280 nm (A₂₈₀) and 309 nm (A₃₀₉).

-

Calculate the DOL using the following formula:[1]

DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO)

-

A₃₀₉ and A₂₈₀: Absorbances at 309 nm and 280 nm.

-

ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[1]

-

ε_DBCO: Molar extinction coefficient of the DBCO group at 309 nm (~12,000 M⁻¹cm⁻¹).[1]

-

CF: Correction factor for the DBCO group's absorbance at 280 nm (typically ~0.90).[1]

-

B. Characterization by HPLC and Mass Spectrometry

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to assess the purity of the conjugate. The increased hydrophobicity of the DBCO-labeled protein will result in a longer retention time compared to the unlabeled protein.[9]

-

Mass Spectrometry (MALDI-TOF or ESI-MS): Provides the most accurate determination of the molecular weight of the conjugate, confirming successful labeling and revealing the distribution of different labeled species.[1]

Protocol 3: Copper-Free Click Chemistry Reaction

This protocol describes the second step: the reaction of the DBCO-labeled protein with an azide-containing molecule.

Materials:

-

Purified DBCO-labeled protein

-

Azide-containing molecule (e.g., drug, fluorophore, biotin)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup:

-

Dissolve the azide-containing molecule in the reaction buffer.

-

Add the azide-containing molecule to the DBCO-labeled protein. A 2- to 4-fold molar excess of the azide-modified molecule is typically recommended.[3]

-

-

Incubation:

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[3]

-

-

Purification and Analysis:

-

The final conjugate can be purified using methods such as size-exclusion chromatography (SEC) or affinity chromatography, depending on the nature of the conjugate.

-

The final product can be analyzed by SDS-PAGE, which should show a shift in molecular weight, and mass spectrometry to confirm the final conjugate.

-

Mandatory Visualizations

References

- 1. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01157K [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Application Notes: Two-Step Bioconjugation Using DBCO-NHCO-PEG2-NHS Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction: The DBCO-NHCO-PEG2-NHS ester is a heterobifunctional crosslinker designed for a two-step conjugation strategy. It features two distinct reactive moieties:

-

N-hydroxysuccinimide (NHS) ester: Reacts efficiently with primary amines (-NH2), such as the side chain of lysine (B10760008) residues on proteins, to form stable amide bonds.[1]

-

Dibenzocyclooctyne (DBCO): A strained alkyne that enables highly specific and efficient "click" chemistry reactions with azide-containing molecules. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is bioorthogonal and copper-free, making it ideal for use in biological systems without the need for a cytotoxic copper catalyst.[2][3]

The short PEG2 (polyethylene glycol) spacer enhances the hydrophilicity of the linker. This dual-reactivity allows for the precise covalent linkage of two different molecules, such as a protein to another biomolecule, a small molecule drug, or an imaging agent.

Reaction and Workflow Overview

The conjugation process involves two main stages. First, a biomolecule with primary amines (e.g., an antibody) is reacted with the NHS ester end of the linker. After purification, this DBCO-activated biomolecule is then reacted with a second molecule containing an azide (B81097) group.

Logical Diagram of the Two-Step Conjugation

Caption: Two-step conjugation using a DBCO-NHS ester linker.

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol details the reaction of the NHS ester moiety with primary amines on a protein.

1.1 Materials and Reagents

-

Protein of interest (e.g., antibody) in an amine-free buffer.

-

This compound.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[4][5]

-

Reaction Buffer: Amine-free buffer, e.g., 0.1 M phosphate-buffered saline (PBS) or 0.1 M sodium bicarbonate, with a pH between 7.2 and 8.5.[5][6] Buffers containing primary amines like Tris or glycine (B1666218) are incompatible.[6][7]

-

Quenching Buffer (Optional): 1 M Tris-HCl or Glycine, pH ~8.0.[4][8]

-

Purification equipment: Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette.[8][9]

1.2 Experimental Workflow Diagram

Caption: Workflow for labeling proteins with DBCO-NHS ester.

1.3 Step-by-Step Procedure

-

Prepare Protein: Ensure the protein solution is at a concentration of 2-5 mg/mL in an amine-free reaction buffer (pH 7.2-8.5).[6] If the buffer contains amines, perform a buffer exchange.[7]

-

Prepare Linker: Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.[4]

-

Conjugation Reaction: Add a 10- to 30-fold molar excess of the DBCO-NHS ester solution to the protein solution.[3][4] The final concentration of DMSO in the reaction should ideally be below 20%.[3][4]

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[8][10]

-

Quench Reaction (Optional): To stop the reaction, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[4][8]

-

Purification: Remove unreacted DBCO-NHS ester and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).[8]

-

Characterization: Determine the Degree of Labeling (DOL) (see Protocol 3). Store the purified DBCO-labeled protein at 4°C for short-term use or at -20°C for long-term storage. Note that the DBCO group can lose reactivity over time.[4]

Protocol 2: Copper-Free Click Chemistry (SPAAC)

This protocol describes the reaction between the DBCO-labeled protein and an azide-modified molecule.

2.1 Materials and Reagents

-

Purified DBCO-labeled protein (from Protocol 1).

-

Azide-modified molecule of interest (e.g., drug, dye, oligonucleotide).

-

Reaction Buffer: PBS (pH 7.4) or other suitable azide-free buffer.[3] Warning: Do not use buffers containing sodium azide.[4]

2.2 Step-by-Step Procedure

-

Prepare Reagents: Ensure both the DBCO-labeled protein and the azide-modified molecule are in a compatible, azide-free buffer.

-

Click Reaction: Mix the DBCO-labeled protein with the azide-modified molecule. A 2- to 10-fold molar excess of the azide molecule is typically recommended.[4][9]

-

Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[10][11] The reaction can be performed at 37°C to increase the rate if necessary.[9]

-

Purification: Purify the final conjugate to remove any unreacted azide-molecule using an appropriate method such as liquid chromatography (e.g., HPLC) or size-exclusion chromatography.[4]

-

Analysis: Analyze the final conjugate using methods like SDS-PAGE, which should show a band shift indicating a higher molecular weight.[3]

Protocol 3: Calculating the Degree of Labeling (DOL)

The DOL represents the average number of DBCO molecules conjugated to each protein molecule.[12] It can be determined using UV-Vis spectrophotometry.[13][14]

3.1 Procedure

-

Measure Absorbance: After purification (Protocol 1, Step 6), measure the absorbance of the DBCO-labeled protein solution at 280 nm (A280) and ~309 nm (Amax for DBCO).[3][11]

-

Calculate Protein Concentration:

-

Calculate DBCO Concentration:

-

DBCO Conc. (M) = A309 / ε_DBCO

-

Where ε_DBCO is the molar extinction coefficient of the DBCO group (typically ~12,000 M⁻¹cm⁻¹).

-

-

Calculate DOL:

-

DOL = [DBCO Conc. (M)] / [Protein Conc. (M)]

-

For antibodies, an optimal DOL is generally between 2 and 10.[15]

Quantitative Data Summary

The following tables provide recommended starting parameters for the conjugation reactions. These may require optimization for specific applications.

Table 1: Recommended Conditions for NHS Ester Reaction

| Parameter | Recommended Value | Notes |

|---|---|---|

| Protein Concentration | 2 - 5 mg/mL | Higher concentrations can improve efficiency.[6] |

| Reaction pH | 7.2 - 8.5 | Crucial for amine reactivity and minimizing NHS ester hydrolysis.[5][6] |

| Buffer Type | PBS, Bicarbonate, Borate | Must be free of primary amines (e.g., Tris, Glycine).[6][7] |

| Molar Excess of Linker | 10 - 30 fold | Should be optimized empirically for the target protein.[3][4] |

| Reaction Time | 1-2 hours at RT | Can be extended overnight at 4°C to reduce hydrolysis.[8] |

| Reaction Temperature | Room Temp. or 4°C | Lower temperature may require longer incubation.[6] |

Table 2: Recommended Conditions for Copper-Free Click Chemistry

| Parameter | Recommended Value | Notes |

|---|---|---|

| Molar Excess of Azide | 2 - 10 fold | Depends on the reactivity and concentration of the azide molecule.[4][9] |

| Reaction Time | 4-12 hours at RT | Can be extended overnight at 4°C for completion.[11] |

| Reaction Temperature | Room Temp. or 4°C | Can be increased to 37°C to accelerate the reaction.[9] |

| Buffer Type | PBS or other neutral buffer | Must be free of sodium azide.[4] |

References

- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. interchim.fr [interchim.fr]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. help.lumiprobe.com [help.lumiprobe.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. benchchem.com [benchchem.com]

- 7. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]

- 8. benchchem.com [benchchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. glenresearch.com [glenresearch.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]

- 13. info.gbiosciences.com [info.gbiosciences.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

Revolutionizing Biomaterial Surfaces: A Guide to DBCO-NHCO-PEG2-NHS Ester Functionalization

For Researchers, Scientists, and Drug Development Professionals: Detailed Application Notes and Protocols for Advanced Surface Modification

The covalent modification of biomaterial surfaces is a cornerstone of modern biomedical engineering, enabling the development of sophisticated drug delivery systems, advanced imaging agents, and innovative therapeutic platforms. Among the arsenal (B13267) of bioconjugation tools, the heterobifunctional linker, DBCO-NHCO-PEG2-NHS ester, has emerged as a powerful reagent for introducing bioorthogonal reactive groups onto a wide array of biomaterials. This linker facilitates a two-step conjugation strategy, beginning with the stable attachment to primary amine groups on a biomaterial surface, followed by a highly specific and efficient copper-free "click chemistry" reaction.

This document provides a comprehensive overview of the applications and detailed protocols for utilizing this compound in the surface modification of biomaterials.

Principle of a Two-Step Bioconjugation Strategy

The utility of this compound lies in its dual-reactive nature. The N-hydroxysuccinimide (NHS) ester readily reacts with primary amines (-NH2) present on the surface of various biomaterials, such as proteins, peptides, or aminosilane-coated surfaces, to form a stable amide bond.[1][2] This initial step introduces the dibenzocyclooctyne (DBCO) group onto the biomaterial. The DBCO moiety is a strained alkyne that can then undergo a highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with azide-containing molecules.[3][4] This "click chemistry" reaction proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for biological applications.[3][4]

The short diethylene glycol (PEG2) spacer enhances the water solubility of the linker and provides a flexible connection that can minimize steric hindrance during the subsequent conjugation step.[5][6]

Applications in Biomaterial Surface Modification

The versatility of the this compound linker enables a broad range of applications in the functionalization of various biomaterials:

-

Protein and Antibody Conjugation: This linker is widely used to create antibody-drug conjugates (ADCs), protein-peptide conjugates, and enzyme-linked antibodies.[3] The NHS ester reacts with lysine (B10760008) residues on the protein surface, introducing a DBCO handle for the subsequent attachment of azide-modified drugs, imaging agents, or other biomolecules.[7]

-

Nanoparticle Functionalization: Drug-loaded nanoparticles, such as liposomes or polymeric nanoparticles, can be surface-modified with targeting ligands (e.g., antibodies, peptides) to enhance their delivery to specific cells or tissues.[8][9] The NHS ester can react with amine groups present on the nanoparticle surface, either inherently or through prior functionalization.[8]

-

Surface Immobilization for Biosensing: Biomolecules can be covalently attached to surfaces for the development of biosensors and microarrays.[4] For instance, DNA molecules tagged with DBCO can be immobilized on an azide-functionalized surface for single-molecule studies.[4]

-

Cell Surface Engineering: The surfaces of living cells can be engineered by metabolically incorporating azide-containing sugars into the cell membrane, followed by reaction with DBCO-functionalized molecules or nanoparticles.[10]

Experimental Protocols

Herein, we provide detailed protocols for the surface modification of a generic amine-containing biomaterial using this compound, followed by a copper-free click chemistry reaction.

Materials and Reagents

-

This compound

-

Amine-functionalized biomaterial (e.g., protein, nanoparticle)

-

Azide-containing molecule of interest

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5) or Phosphate-Buffered Saline (PBS, pH 7.4)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns or dialysis equipment for purification

Protocol 1: DBCO Functionalization of an Amine-Containing Biomaterial

This protocol describes the initial step of attaching the DBCO moiety to a primary amine-containing biomaterial.

-

Preparation of Reagents:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[11]

-

Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.[11]

-

Dissolve the amine-functionalized biomaterial in the chosen reaction buffer to a concentration of 1-10 mg/mL.[2]

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the biomaterial solution. The molar ratio of the linker to the biomaterial will need to be optimized depending on the desired degree of labeling. A starting point is a 5- to 20-fold molar excess of the NHS ester.[12]

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours on ice, with gentle mixing.[8][12] The optimal reaction time and temperature may vary depending on the specific biomaterial.

-

-

Quenching and Purification:

-

Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to react with any unreacted NHS ester.[8][11] Incubate for 15-30 minutes at room temperature.[8]

-

Remove the excess, unreacted this compound and quenching reagent using a desalting column, dialysis, or size-exclusion chromatography (SEC) equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).[11][12]

-

Protocol 2: Copper-Free Click Chemistry Conjugation

This protocol outlines the conjugation of an azide-containing molecule to the DBCO-functionalized biomaterial.

-

Reaction Setup:

-

To the purified DBCO-labeled biomaterial solution, add the azide-containing molecule. A 2- to 10-fold molar excess of the azide (B81097) molecule is recommended to ensure efficient conjugation.[11][12]

-

-

Click Reaction:

-

Final Purification:

-

Purify the final conjugate using an appropriate chromatographic method, such as SEC, to remove the excess azide-containing molecule and any unreacted components.[11]

-

Characterization and Data Presentation

The success of the surface modification can be assessed using various analytical techniques. The quantitative data obtained from these characterization methods should be summarized in clearly structured tables for easy comparison.

| Characterization Technique | Parameter Measured | Expected Outcome |

| UV-Vis Spectroscopy | Absorbance at ~310 nm | Increase in absorbance confirms the presence of the DBCO group.[13] |

| MALDI-TOF Mass Spectrometry | Molecular Weight | An increase in molecular weight corresponding to the addition of the DBCO-PEG linker and the azide-molecule confirms successful conjugation.[7] |

| SDS-PAGE | Electrophoretic Mobility | A shift to a higher molecular weight band on the gel indicates successful conjugation.[11] |

| Dynamic Light Scattering (DLS) | Particle Size and Polydispersity Index (PDI) | For nanoparticles, changes in size and PDI can indicate surface modification.[8] |

| Zeta Potential | Surface Charge | Changes in the surface charge of the biomaterial can confirm functionalization. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Can be used to detect the presence of specific elements from the linker on the surface.[14] |

| Contact Angle Measurement | Surface Hydrophilicity/Hydrophobicity | Changes in the contact angle can indicate successful surface modification.[14] |

Visualizing the Workflow and Reaction Pathway

Diagrams created using the DOT language can effectively illustrate the experimental workflows and the underlying chemical reactions.

Caption: Experimental workflow for the two-step surface modification of a biomaterial.

Caption: Reaction pathway for biomaterial surface modification.

References

- 1. DBCO-PEG4-NHS ester, 1427004-19-0 | BroadPharm [broadpharm.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. DBCO-PEG-NHS, DBCO-PEG-SC - Biopharma PEG [biochempeg.com]

- 4. Copper-free click chemistry for attachment of biomolecules in magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lumiprobe.com [lumiprobe.com]

- 6. DBCO-PEG4-NHS ester [baseclick.eu]

- 7. Preparation of Protein A Membrane Adsorbers Using Strain-Promoted, Copper-Free Dibenzocyclooctyne (DBCO)-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

Revolutionizing Bioconjugation: Application of DBCO-NHCO-PEG2-NHS Ester for Peptide and Oligonucleotide PEGylation

For researchers, scientists, and drug development professionals, the strategic modification of therapeutic molecules is paramount to enhancing their efficacy and in vivo stability. This application note provides a detailed overview and experimental protocols for the use of DBCO-NHCO-PEG2-NHS ester, a heterobifunctional linker, for the precise PEGylation of peptides and oligonucleotides. This short-chain polyethylene (B3416737) glycol (PEG) linker offers a versatile tool for introducing a dibenzocyclooctyne (DBCO) moiety onto amine-containing biomolecules, enabling subsequent copper-free click chemistry applications.

The process of PEGylation, the covalent attachment of PEG chains, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] Benefits include increased solubility, extended circulating half-life, reduced immunogenicity, and enhanced stability against proteolytic degradation.[2][3] The this compound linker combines the advantages of a hydrophilic PEG spacer with two distinct reactive functionalities: an N-hydroxysuccinimide (NHS) ester for facile reaction with primary amines, and a DBCO group for highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC), also known as copper-free click chemistry.[4][5]

Principle of the Method

The PEGylation strategy using this compound is a two-stage process. The first stage involves the covalent attachment of the linker to the peptide or oligonucleotide via the reaction of the NHS ester with a primary amine on the biomolecule. The second stage utilizes the incorporated DBCO group for subsequent conjugation to an azide-containing molecule of interest through copper-free click chemistry. This modular approach provides a powerful platform for the development of advanced bioconjugates, including antibody-drug conjugates (ADCs), targeted drug delivery systems, and diagnostic probes.[4][]

Quantitative Data Summary

The efficiency and impact of PEGylation can be assessed through various analytical techniques. Below is a summary of expected outcomes and parameters for the PEGylation of peptides and oligonucleotides using this compound.

| Parameter | Peptide PEGylation | Oligonucleotide PEGylation | Analytical Method(s) |

| Conjugation Efficiency | >90% | >95% (near quantitative)[7] | HPLC, Mass Spectrometry, Gel Electrophoresis |

| Molar Excess of Linker | 10-50 fold[8] | 10-50 fold[3][7] | N/A |

| Reaction pH | 7.0 - 9.0[8] | 7.0 - 9.0[3] | N/A |

| Reaction Time | 2 - 17 hours[3] | 2 - 17 hours[3] | N/A |

| Impact on Stability | Increased proteolytic resistance[2] | No significant impact on duplex stability with short PEG chains[7] | In vitro degradation assays, Melting temperature (Tm) analysis[9] |

| Impact on Activity | Dependent on PEGylation site | Short PEG chains do not negatively impact gene silencing activity[7] | Bioactivity assays (e.g., receptor binding, enzyme inhibition), Gene silencing assays |

Experimental Protocols

Detailed methodologies for the PEGylation of peptides and amino-modified oligonucleotides with this compound are provided below.

Protocol 1: Peptide PEGylation with this compound

Materials:

-

Peptide containing a primary amine (e.g., N-terminus or lysine (B10760008) residue)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5[10]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Purification system (e.g., RP-HPLC, SEC)

Procedure:

-

Peptide Preparation: Dissolve the peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL.

-

Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[8]

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the peptide solution. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent peptide precipitation.[11]

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[8]

-

Quenching: Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS ester.

-

Purification: Purify the DBCO-PEGylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC) to remove excess linker and other reagents.[]

-

Characterization: Confirm the identity and purity of the conjugate by mass spectrometry (to verify the mass addition of the DBCO-PEG2 moiety) and analytical HPLC. The degree of labeling can be determined by UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the peptide) and ~309 nm (for the DBCO group).

Protocol 2: Oligonucleotide PEGylation with this compound

Materials:

-

Amino-modified oligonucleotide

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5-9.0[13]

-

Purification system (e.g., Gel filtration, HPLC)

Procedure:

-

Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the Conjugation Buffer to a final concentration of 1-5 mM.[3] If the oligonucleotide is stored in a buffer containing primary amines (e.g., Tris), it must be desalted into the Conjugation Buffer.[13]

-

Linker Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.[13]

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the oligonucleotide solution.[3][7]

-

Incubation: Incubate the reaction mixture for at least 2 hours at room temperature or overnight at 4°C.[13]

-

Purification: Purify the DBCO-PEGylated oligonucleotide using gel filtration (e.g., desalting column) to remove unreacted linker.[7] For higher purity, RP-HPLC is recommended.[3][14]

-

Characterization: Analyze the purified conjugate by denaturing polyacrylamide gel electrophoresis (PAGE) to observe the mobility shift compared to the unmodified oligonucleotide.[7] Confirm successful conjugation and purity by HPLC and mass spectrometry.[3]

Visualizing the Workflow and Chemistry

To further elucidate the processes described, the following diagrams generated using Graphviz (DOT language) illustrate the chemical reaction and the experimental workflows.

Caption: Chemical reaction scheme for PEGylation.

Caption: Experimental workflow for PEGylation.

Conclusion

The use of this compound provides a straightforward and efficient method for the PEGylation of peptides and oligonucleotides. The short PEG2 linker offers the benefits of increased hydrophilicity and a spacer arm without significantly compromising the biological activity of the modified molecule, which can be a concern with larger PEG chains.[15] The introduction of a DBCO handle opens up a wide range of possibilities for subsequent bioorthogonal conjugation, making this linker a valuable tool in the development of novel therapeutics and research reagents. The detailed protocols and data presented in this application note serve as a comprehensive guide for researchers to successfully implement this technology in their work.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. lifetein.com [lifetein.com]

- 3. benchchem.com [benchchem.com]

- 4. DBCO-PEG-NHS, DBCO-PEG-SC - Biopharma PEG [biochempeg.com]

- 5. DBCO-PEG2-NHS ester, 2585653-12-7 | BroadPharm [broadpharm.com]

- 7. Oligonucleotides conjugated with short chemically defined polyethylene glycol chains are efficient antisense agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 9. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lumiprobe.com [lumiprobe.com]

- 11. broadpharm.com [broadpharm.com]

- 13. glenresearch.com [glenresearch.com]

- 14. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]

- 15. Therapeutic oligonucleotides with polyethylene glycol modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

DBCO-NHCO-PEG2-NHS ester reaction conditions for optimal yield

Application Notes and Protocols: DBCO-NHCO-PEG2-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound is a bifunctional linker that plays a crucial role in bioconjugation and drug development. It features a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry (specifically, Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) and an N-hydroxysuccinimide (NHS) ester for covalent modification of primary amines.[1][2] The short polyethylene (B3416737) glycol (PEG2) spacer enhances water solubility and provides a flexible connection, minimizing steric hindrance.[1][3]

These application notes provide detailed protocols and guidance on the reaction conditions required to achieve optimal yield when conjugating this compound to amine-containing molecules such as proteins, peptides, and modified oligonucleotides.

Principle of the Reaction

The conjugation process involves the reaction of the NHS ester with a primary amine (-NH₂). This reaction, known as acylation, results in the formation of a stable, covalent amide bond. The primary amine, present on the N-terminus of proteins or the side chain of lysine (B10760008) residues, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide leaving group.[4][5] The efficiency of this reaction is highly dependent on several key parameters, most notably pH.[6][7]

Key Parameters for Optimal Yield

Achieving high conjugation efficiency requires careful optimization of the reaction conditions. The NHS ester is susceptible to hydrolysis, which competes with the desired amine reaction, particularly at high pH.[4][7]

Data Presentation: Summary of Recommended Conditions

The following table summarizes the critical parameters and their recommended ranges for maximizing the yield of the conjugation reaction.

| Parameter | Recommended Condition | Rationale & Remarks | Citations |

| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Balances nucleophilicity of the primary amine with the rate of NHS ester hydrolysis. Below pH 7, the reaction is very slow; above pH 8.5-9.0, hydrolysis dominates. | [4][6][7] |

| Buffer System | Amine-free buffers (e.g., PBS, Borate, Bicarbonate, HEPES) | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule for reaction with the NHS ester. | [4][8] |

| Temperature | Room Temperature (20-25°C) or 4°C (on ice) | Room temperature reactions are faster. 4°C is used to slow hydrolysis for very sensitive proteins or for overnight incubations. | [7][8][9] |

| Reaction Time | 30 - 60 minutes at Room Temp.2 hours to overnight at 4°C | Shorter times at room temperature are often sufficient. Longer incubation at 4°C can improve yield when starting with low concentrations. | [8][9][10] |

| Solvent | Anhydrous DMSO or DMF | The this compound should be dissolved in a dry, water-miscible organic solvent before being added to the aqueous reaction buffer. | [6][8][11] |

| Molar Excess | 5- to 20-fold molar excess of NHS ester over amine | This is a common starting point. For low concentration samples (<5 mg/mL), a 20- to 50-fold excess may be required to drive the reaction. | [7][8][12] |

| Quenching | 50-100 mM Tris or Glycine | Addition of a primary amine-containing buffer effectively stops the reaction by consuming any unreacted NHS ester. | [7][8] |

Experimental Workflow

The general workflow for a typical conjugation experiment is outlined below. This process involves careful preparation of reagents, execution of the reaction, and purification of the final conjugate.

Experimental Protocols

Protocol 1: General Protein Labeling

This protocol provides a method for labeling a protein containing accessible primary amines (N-terminus and lysine residues).

Materials:

-

Protein of interest

-

This compound

-

Reaction Buffer: 0.1 M Sodium Phosphate Buffer with 150 mM NaCl, pH 7.4-8.5 (Amine-free)[8]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0[7]

-

Anhydrous Dimethyl Sulfoxide (DMSO)[6]

-

Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis equipment for purification[7][13]

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[7][14] Ensure the buffer is free from any primary amines.[4]

-

Prepare DBCO-NHS Ester Solution: NHS esters are moisture-sensitive.[8][11] Allow the vial of this compound to equilibrate to room temperature before opening. Immediately before use, dissolve the ester in anhydrous DMSO to a concentration of 10 mM.[8]

-

Calculate Molar Excess: A 10- to 20-fold molar excess of the NHS ester over the protein is a recommended starting point.[5]

-

Example Calculation: For 1 mL of a 5 mg/mL IgG solution (MW ~150,000 Da), you have ~33.3 nmol of protein. For a 20x molar excess, you would need 666 nmol of the DBCO-NHS ester.

-

-

Initiate Reaction: Add the calculated volume of the DBCO-NHS ester solution to the protein solution while gently vortexing. Ensure the final DMSO concentration does not exceed 10% of the total reaction volume to avoid protein precipitation.[15]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[9]

-

Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM.[8] Incubate for an additional 15-30 minutes at room temperature.[7]

-

Purification: Remove excess, unreacted this compound and the NHS byproduct using a desalting column or by dialyzing against a suitable buffer (e.g., PBS).[7] The purified DBCO-labeled protein is now ready for the subsequent copper-free click chemistry reaction.

Protocol 2: Labeling of Amine-Modified Oligonucleotides

This protocol is designed for oligonucleotides that have been synthesized with a primary amine modification, typically at the 5' or 3' terminus.

Materials:

-

Amine-modified oligonucleotide

-

This compound

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5[6]

-

Anhydrous Dimethyl Sulfoxide (DMSO)[16]

-

Ethanol (100% and 70%) for precipitation

-

3 M Sodium Acetate, pH 5.2

-

Nuclease-free water

Procedure:

-

Prepare Oligonucleotide Solution: Dissolve the lyophilized amine-modified oligonucleotide in the Conjugation Buffer to a final concentration of 1-5 mM.[16]

-

Prepare DBCO-NHS Ester Solution: As described in Protocol 1, allow the vial to reach room temperature before opening. Freshly prepare a 10 mM stock solution in anhydrous DMSO.[16]

-

Initiate Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the oligonucleotide solution. Mix well by pipetting or vortexing.

-

Incubation: Incubate the reaction mixture for at least 2-4 hours at room temperature, protected from light.[14] For higher efficiency, the reaction can proceed overnight at 4°C.[6]

-

Purification via Ethanol Precipitation: a. Add 1/10th volume of 3 M Sodium Acetate to the reaction mixture. b. Add 3 volumes of cold 100% ethanol. c. Mix thoroughly and incubate at -20°C for at least 1 hour to precipitate the oligonucleotide. d. Centrifuge at >12,000 x g for 30 minutes at 4°C to pellet the oligonucleotide. e. Carefully decant the supernatant. f. Wash the pellet with 70% ethanol, centrifuge again, and decant. g. Air-dry the pellet to remove residual ethanol.

-

Resuspend and Quantify: Resuspend the purified DBCO-labeled oligonucleotide in a suitable buffer or nuclease-free water. Quantify the concentration using UV-Vis spectrophotometry at 260 nm. The conjugate is ready for use in SPAAC reactions.[16]

Troubleshooting Guide

Low conjugation yield is a common issue that can often be resolved by systematically evaluating the reaction parameters.

References

- 1. DBCO-PEG2-NHS ester, 2585653-12-7 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. benchchem.com [benchchem.com]

- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]

- 12. interchim.fr [interchim.fr]

- 13. researchgate.net [researchgate.net]

- 14. interchim.fr [interchim.fr]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Application Notes and Protocols for Bioconjugation Using DBCO-NHCO-PEG2-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of bioconjugation kits containing DBCO-NHCO-PEG2-NHS ester. This reagent is a cornerstone of modern bioconjugation, enabling the straightforward and efficient labeling of biomolecules for a wide array of applications, including proteomics, drug delivery, and diagnostics. The protocols detailed herein are designed to facilitate the creation of stable bioconjugates through a two-step process: the initial amine-reactive labeling followed by a highly specific copper-free click chemistry reaction.

Principle of the Method

The bioconjugation process leverages two distinct and highly efficient chemical reactions. Initially, the N-hydroxysuccinimide (NHS) ester of the this compound reacts with primary amines (-NH2) present on biomolecules such as proteins (e.g., lysine (B10760008) residues) or amine-modified oligonucleotides.[1][2] This reaction forms a stable amide bond, covalently attaching the DBCO (dibenzocyclooctyne) moiety to the target molecule. The short, hydrophilic PEG2 (polyethylene glycol) spacer enhances solubility and minimizes steric hindrance.[2][3]

Following the initial labeling and purification, the DBCO-functionalized biomolecule can be conjugated to any azide-containing molecule through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of copper-free click chemistry.[3][4][5] This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.[4][6] The reaction between the DBCO group and an azide (B81097) forms a stable triazole linkage.[4]

Applications

Bioconjugates created using this compound are instrumental in a variety of research and development areas:

-

Antibody-Drug Conjugates (ADCs): The specific and stable linkage is ideal for attaching cytotoxic drugs to antibodies for targeted cancer therapy.

-

Fluorescent Labeling: Attaching fluorescent dyes for tracking and imaging of proteins, antibodies, or other biomolecules in vitro and in vivo.

-

Protein-Protein and Protein-Nucleic Acid Conjugation: Creating novel molecular constructs for functional studies and diagnostic assays.[4]

-

Surface Immobilization: Attaching biomolecules to surfaces for the development of biosensors and microarrays.[2]

-

PEGylation: The PEG spacer can help to improve the solubility and in vivo circulation time of therapeutic proteins.[3]

Quantitative Data Summary

The efficiency of the bioconjugation reactions is influenced by several factors, including the molar ratio of reactants, reaction time, and pH. The following tables provide a summary of typical quantitative parameters for successful bioconjugation.

Table 1: Parameters for NHS Ester Labeling of Proteins/Antibodies

| Parameter | Typical Value/Range | Conditions | Source(s) |

| Molar Excess (DBCO-NHS ester to Protein) | 5-30 fold | Room Temperature, 30-60 min | [7] |

| Protein Concentration | 1-10 mg/mL | Amine-free buffer (e.g., PBS) | [1][8] |

| Reaction pH | 7.0 - 9.0 | Aqueous buffer (e.g., PBS) | [7][8] |

| Incubation Time | 30-60 minutes at room temperature or 2 hours on ice | Gentle mixing | [1][4] |

Table 2: Parameters for Copper-Free Click Chemistry (SPAAC)

| Parameter | Typical Value/Range | Conditions | Source(s) |

| Molar Excess (Azide-modified molecule to DBCO-Protein) | 1.5-10 fold | 4°C to 37°C, 2-24 hours | [4][7][9] |

| Reaction Time | < 5 min to overnight | Dependent on concentration and reactants | [7] |

| Optimal pH | 7.0 - 9.0 | Aqueous buffer (e.g., PBS) | [7] |

| DBCO Stability on IgG | ~3-5% loss of reactivity | 4 weeks at 4°C or -20°C | [7] |

Experimental Protocols

Protocol 1: Activation of Proteins/Antibodies with this compound

This protocol describes the labeling of a protein or antibody with the DBCO moiety by targeting primary amine groups.

Materials:

-

Protein/Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)[1]

-

This compound

-

Anhydrous DMSO or DMF[1]

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[4]

-

Spin desalting columns (e.g., Zeba Spin Desalting Columns, 7K MWCO)[4]

Procedure:

-

Preparation of Protein: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS. Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the labeling reaction.[1] If necessary, perform a buffer exchange.

-

Preparation of this compound Solution: The NHS ester is moisture-sensitive.[1] Allow the vial to equilibrate to room temperature before opening. Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO or DMF.[1][7]

-

Reaction: Add a 5- to 30-fold molar excess of the this compound solution to the protein solution.[7] The volume of the organic solvent should not exceed 10% of the total reaction volume.[1]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.[1][4]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[10] Incubate for 5-15 minutes at room temperature.[4]

-

Purification: Remove the excess, unreacted DBCO reagent and byproducts using a spin desalting column or through dialysis against an appropriate buffer (e.g., PBS).[1][4]

Protocol 2: Copper-Free Click Chemistry Conjugation

This protocol outlines the conjugation of the DBCO-activated protein/antibody with an azide-containing molecule.

Materials:

-

DBCO-activated protein/antibody (from Protocol 1)

-

Azide-containing molecule of interest

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Preparation of Reactants: Prepare the azide-containing molecule in a compatible buffer.

-

Reaction: Add the azide-containing molecule to the DBCO-activated protein/antibody solution. A 1.5- to 10-fold molar excess of the azide-containing molecule is recommended.[4][9]

-

Incubation: Incubate the reaction mixture for 2-24 hours. The reaction can be performed at room temperature or at 4°C for overnight incubations.[4][9] For some reactants, incubation at 37°C can increase the reaction rate.[9]

-

Purification: If necessary, purify the final conjugate to remove any unreacted azide-containing molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis, depending on the properties of the conjugate.

Visualizations

References

- 1. broadpharm.com [broadpharm.com]

- 2. DBCO-PEG2-NHS ester, 2585653-12-7 | BroadPharm [broadpharm.com]

- 3. DBCO-PEG-NHS ester | AxisPharm [axispharm.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. benchchem.com [benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing DBCO-NHCO-PEG2-NHS Ester to Protein Conjugation

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio of DBCO-NHCO-PEG2-NHS ester to protein for successful bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to protein?

The optimal molar ratio is protein-dependent and needs to be determined empirically. However, a good starting point is a 10- to 20-fold molar excess of the DBCO-NHS ester to the protein.[1] For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is often recommended, while for concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary to drive the reaction efficiently.[2][3] It is crucial to perform small-scale trial reactions with varying molar ratios to find the ideal balance between labeling efficiency and protein integrity.[4]

Q2: What is the ideal pH for the conjugation reaction?

The optimal pH for the reaction between an NHS ester and a primary amine on a protein is between 7.2 and 8.5.[5][6] A pH range of 8.3-8.5 is often cited as the most efficient.[5][7][8] At a lower pH, the primary amines are protonated and less nucleophilic, slowing down the reaction.[5][6][7] Conversely, at a pH above 8.5-9.0, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the conjugation yield.[6][7][9][10]

Q3: Which buffers are compatible with DBCO-NHS ester reactions?

Amine-free buffers are essential for this reaction.[4] Compatible buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[3][6][9] Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the protein for reaction with the NHS ester.[6][9] If your protein is in an incompatible buffer, a buffer exchange step is necessary before starting the conjugation.[6]

Q4: How can I determine the degree of labeling (DOL)?

The degree of labeling (DOL), which is the average number of DBCO molecules conjugated to each protein molecule, can be determined using UV-Vis spectrophotometry.[11] This is achieved by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at approximately 309 nm (for the DBCO moiety).[11][12][13][14] The DOL can then be calculated using the Beer-Lambert law and the molar extinction coefficients of the protein and the DBCO group.[11]

Q5: What are the primary side reactions to be aware of?

The main competing reaction is the hydrolysis of the NHS ester in the aqueous buffer, which renders the reagent inactive.[9][10][] The rate of hydrolysis increases significantly with higher pH.[9][10][16] Additionally, while NHS esters are highly selective for primary amines, side reactions with other nucleophilic residues like tyrosine, serine, and threonine have been reported, though these are generally less common.[17]

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Labeling Efficiency | Incorrect buffer pH: A pH below 7.2 will protonate the amines, making them unreactive.[6] | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[6] |

| Hydrolysis of DBCO-NHS ester: The reagent is moisture-sensitive and can degrade if not handled properly.[5][6] | Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[6][13] Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[5][6] | |

| Low protein concentration: Dilute protein solutions can favor hydrolysis over the conjugation reaction.[6][9] | If possible, increase the protein concentration to 1-10 mg/mL.[5] | |

| Insufficient molar excess of DBCO-NHS ester: The amount of reagent may not be enough to achieve the desired labeling. | Empirically test higher molar ratios of the DBCO-NHS ester.[13] | |

| Protein Aggregation/Precipitation | High molar excess of DBCO reagent: The DBCO group is hydrophobic, and excessive labeling can increase the overall hydrophobicity of the protein, leading to aggregation.[12] Molar ratios above 5 have been shown to cause precipitation with some antibodies.[12][18] | Start with a lower molar excess of the DBCO-NHS ester and optimize. Consider using a PEGylated version of the DBCO-NHS ester to enhance hydrophilicity.[6] |

| Suboptimal buffer conditions: The buffer may not be ideal for your specific protein's stability.[12] | Ensure the buffer composition and ionic strength are suitable for your protein. | |

| High protein concentration: High concentrations can increase the likelihood of intermolecular interactions and aggregation.[12] | If aggregation is observed, try reducing the protein concentration.[12] | |

| Inconsistent Results | Inaccurate protein concentration measurement: This will affect the calculation of the molar ratio. | Accurately determine the protein concentration using a reliable method (e.g., A280, BCA assay) before starting the reaction.[5] |

| Variability in DBCO-NHS ester reactivity: The reagent may have degraded due to improper storage. | Use a fresh vial of the DBCO-NHS ester and store it properly in a desiccated environment at -20°C to -80°C.[6] |

Quantitative Data Summary

Table 1: Key Parameters for this compound Conjugation

| Parameter | Recommended Range | Notes |

| Molar Excess (DBCO:Protein) | 5:1 to 50:1 | Highly protein-dependent. Start with 10:1 to 20:1 for initial optimization.[1][2][3] |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency but may increase aggregation risk.[5][12][19] |

| Reaction pH | 7.2 - 8.5 | Optimal efficiency is typically observed between pH 8.3 and 8.5.[5][7][9] |

| Reaction Temperature | Room Temperature or 4°C | Room temperature reactions are faster (1-4 hours), while 4°C reactions can proceed overnight.[5][20] |

| Solvent for DBCO-NHS Ester | Anhydrous DMSO or DMF | The reagent is often not readily soluble in aqueous buffers.[5][7][9] |

Table 2: Molar Extinction Coefficients for DOL Calculation

| Molecule | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) |

| DBCO | ~309 | ~12,000[11][21] |

| IgG (Protein Example) | 280 | ~210,000[11] |

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

-

Protein Preparation:

-

This compound Solution Preparation:

-

Conjugation Reaction:

-

Add the calculated volume of the DBCO-NHS ester stock solution to the protein solution to achieve the desired molar excess.[1] The final concentration of the organic solvent should ideally be below 10%.[5]

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.[5] If the label is light-sensitive, protect the reaction from light.

-

-

Quenching the Reaction (Optional but Recommended):

-

Purification of the Conjugate:

Protocol 2: Determination of the Degree of Labeling (DOL)

-

Spectrophotometric Measurement:

-

DOL Calculation:

-

Calculate the protein concentration, correcting for the absorbance of the DBCO group at 280 nm.

-

Protein Concentration (M) = [(A₂₈₀ - (A₃₀₉ × CF)) / ε_protein]

-

Where CF is the correction factor for the DBCO absorbance at 280 nm (typically around 0.90).[11]

-

-

Calculate the concentration of the DBCO moiety.

-

DBCO Concentration (M) = A₃₀₉ / ε_DBCO

-

-

Calculate the DOL.

-

DOL = DBCO Concentration / Protein Concentration

-

-

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. interchim.fr [interchim.fr]

- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 4. glenresearch.com [glenresearch.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. interchim.fr [interchim.fr]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]